![molecular formula C19H21N5O2 B2355404 6-(2,3-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878731-81-8](/img/structure/B2355404.png)
6-(2,3-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(2,3-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of imidazole derivatives involves various methods. One method involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . Another approach involves the reaction of the arylketone, prepared from 2,3-dimetheylbenzoyl chloride and the doubly protected imidazole via the regioselective lithiation, with MeLi to give the tertiary alcohol, which is then reduced with Li/NH3 .Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . The presence of a positive charge on either of two nitrogen atoms gives rise to two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions. For example, they can be used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively .Scientific Research Applications
1. Antiviral and Antihypertensive Activity
Research on derivatives of 7,8-polymethylenehypoxanthines, which are precursors of compounds like 6-substituted purines, has shown potential in studying antiviral and antihypertensive activities. These derivatives can be key in understanding the biological activity of related compounds (Nilov et al., 1995).
2. Fluorescence Sensing Applications
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrate selective sensitivity to benzaldehyde-based derivatives. This indicates their potential as fluorescence sensors for these chemicals, contributing to the field of chemical detection and analysis (Shi et al., 2015).
3. Synthesis of Purine Analogs
The synthesis of 4- and 5-disubstituted 1-benzylimidazoles, which are precursors of purine analogs, has been studied. This research contributes to the development of new purine compounds, which are significant in various biochemical processes and pharmaceutical applications (Alves et al., 1994).
4. Orthoamide Derivatives
Research into orthoamide derivatives of 1,3-dimethylparabanic acid, including compounds like 1,3-Dimethyl-5-imino-imidazolidine-2,4-dione, offers insights into novel synthetic pathways and chemical properties of these derivatives (Kantlehner et al., 2012).
5. Synthesis of (S)-4(5)-[1-(2,3-Dimethylphenyl) ethyl]imidazole tartrate
This compound has been synthesized as a potent α2 adrenoceptor agonist, Dexmedetomidine. The synthesis and characterization of such compounds can aid in the development of new adrenergic drugs (Cordi et al., 1996).
6. Cytotoxic Activity of Carboxamide Derivatives
Research into carboxamide derivatives of benzo[b][1,6]naphthyridines explores their cytotoxic activity, which is crucial in cancer research and drug development (Deady et al., 2003).
7. Synthesis of Thiazolidinone and Thiazinone Derivatives
The synthesis of compounds like tetracyclic compounds with thiazolidinone or thiazinone ring offers insights into the development of novel heterocyclic compounds with potential applications in pharmaceuticals (Nakamori et al., 1988).
8. Directed Synthesis of Halogenoacetic Acids Derivatives
Exploring the reaction of 5,7-dimethyl-4a,7a-diphenyl-3-thioxoperhydroimidazo[4,5-e]-1,2,4-triazin-6-one with halogenoacetic acids provides valuable information for directed synthesis in organic chemistry (Vasilevskii et al., 2010).
Mechanism of Action
The mechanism of action of imidazole derivatives is diverse, depending on the specific derivative and its biological target. They show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
Given the broad range of biological activities of imidazole derivatives, there is significant potential for the development of new drugs that overcome current public health problems, such as antimicrobial resistance . Therefore, the synthesis and study of imidazole derivatives remain an active area of research in medicinal chemistry .
properties
IUPAC Name |
6-(2,3-dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-10-8-7-9-14(11(10)2)23-12(3)13(4)24-15-16(20-18(23)24)21(5)19(26)22(6)17(15)25/h7-9H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZBBYIBRIRXEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Iodo-3-phenylbenzo[c]isoxazole](/img/structure/B2355323.png)
![Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate](/img/structure/B2355324.png)
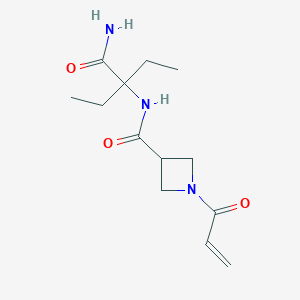
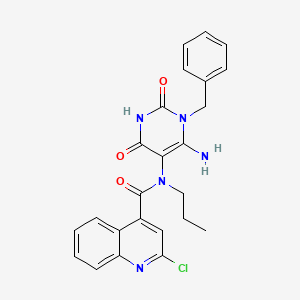
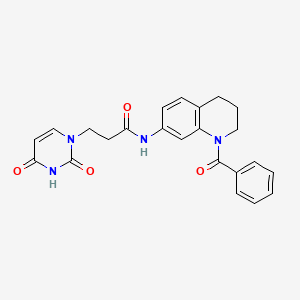
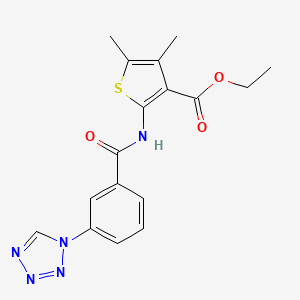
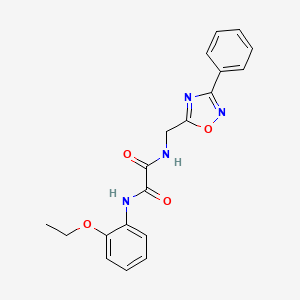
![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2355335.png)

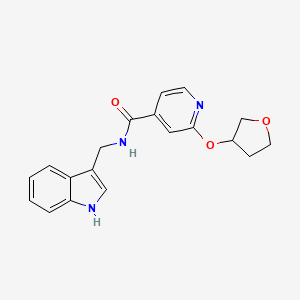
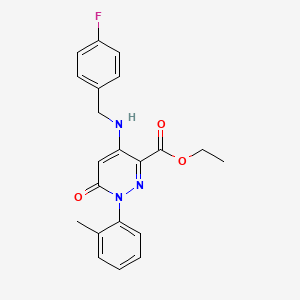
![6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2355340.png)
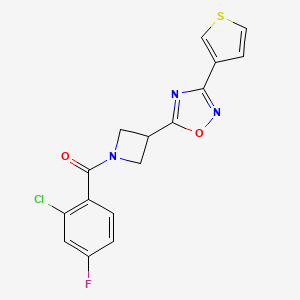
![N-[(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2355344.png)